(4-Aminobutoxy)cycloheptane

Medicinal Chemistry Scaffold Optimization Physicochemical Profiling

Medicinal chemistry teams optimizing lead series for CNS targets frequently encounter a critical gap: commercially prevalent cycloalkyl amines (cyclopentyl, cyclohexyl) lack the lipophilicity required for deep hydrophobic pocket engagement, while custom synthesis of cycloheptyl ethers introduces weeks of delay and cost uncertainty. (4-Aminobutoxy)cycloheptane directly resolves this bottleneck: • 0.6-1.0 log unit higher ClogP versus smaller cycloalkyl ethers, enabling exploration of hydrophobic enzyme active sites (GPCRs, CYP450s, nuclear receptors) where enhanced membrane permeability is critical. • Pseudo-constrained cycloheptane ring delivers conformational adaptability for CNS target binding while maintaining metabolic stability advantages over fully flexible alkyl chains. • Available at ≥95% purity with 2-3 week lead time, bypassing custom synthesis overhead and accelerating parallel library synthesis in hit-to-lead and lead optimization workflows.

Molecular Formula C11H23NO
Molecular Weight 185.31 g/mol
CAS No. 1247354-86-4
Cat. No. B1532385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Aminobutoxy)cycloheptane
CAS1247354-86-4
Molecular FormulaC11H23NO
Molecular Weight185.31 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)OCCCCN
InChIInChI=1S/C11H23NO/c12-9-5-6-10-13-11-7-3-1-2-4-8-11/h11H,1-10,12H2
InChIKeyIAVVRCMXODKEKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Aminobutoxy)cycloheptane: Core Properties and Sourcing


(4-Aminobutoxy)cycloheptane (CAS 1247354-86-4), also known as 4-(Cycloheptyloxy)butan-1-amine, is a bifunctional organic building block featuring a primary amine and a cycloheptyl ether moiety . This structure imparts a distinct combination of hydrophobicity from the cycloheptane ring and nucleophilic reactivity from the terminal amine, positioning it as a specialized linker or scaffold intermediate in medicinal chemistry . The compound is characterized by a molecular weight of 185.31 g/mol and a molecular formula of C₁₁H₂₃NO .

Scaffold Cycloheptane-ether linker with primary amine for scaffold diversification
Conformation Seven-membered ring enables pseudo-constrained conformational exploration
Lipophilicity Distinct lipophilicity profile for hydrophobic binding pocket studies

(4-Aminobutoxy)cycloheptane Substitution Risks


The specific combination of a seven-membered cycloheptane ring and a four-carbon amino-ether linker in (4-Aminobutoxy)cycloheptane creates a unique pharmacophoric geometry and lipophilicity profile that cannot be replicated by simpler, commercially common cycloalkyl amines such as cyclohexylamine or cyclopentylamine [1]. This structural nuance influences molecular conformation, metabolic stability, and target engagement in ways that are not predictable from class-level properties alone . As detailed in Section 3, the limited but critical quantitative evidence underscores that generic substitution without rigorous re-optimization of lead series properties can lead to significant deviations in potency, selectivity, and even intellectual property positioning, thereby introducing substantial risk into research and development workflows.

Ring-size mismatch

Cyclohexyl or cyclopentyl analogs may not replicate the conformational sampling and induced-fit behavior of the cycloheptane ring.

Lipophilicity shift

A >0.6 log unit ClogP difference alters membrane permeability and off-target profiles, potentially changing SAR trends.

SAR transferability

Potency and selectivity established with cycloheptane-based leads may not directly transfer to smaller-ring ethers without re-optimization.

(4-Aminobutoxy)cycloheptane Differentiation Evidence


Lipophilicity Comparison with Cyclohexyl and Cyclopentyl Analogs

(4-Aminobutoxy)cycloheptane possesses a calculated ClogP value of 2.78, which is significantly higher than that of its six-membered ring analog (4-aminobutoxy)cyclohexane (estimated ClogP ~2.2) and its five-membered ring analog (4-aminobutoxy)cyclopentane (estimated ClogP ~1.8) . This 0.6–1.0 log unit increase in lipophilicity translates to an approximately 4- to 10-fold increase in partition coefficient, directly impacting membrane permeability and CNS penetration potential .

Lipophilicity
Cross-study comparable
ClogP 2.78 vs ~2.2 (C6) / ~1.8 (C5)
Reported higher lipophilicity context; may support CNS penetration studies
In silico calculation; empirical validation needed
Medicinal Chemistry Scaffold Optimization Physicochemical Profiling

Ring Size-Dependent Conformational Restriction

The seven-membered cycloheptane ring in (4-Aminobutoxy)cycloheptane exhibits a greater number of low-energy conformations compared to the six-membered cyclohexane chair, but fewer than the highly flexible n-alkyl chain analogs [1]. This 'pseudo-constrained' nature provides a unique balance of conformational sampling that can enhance target binding entropy while maintaining some degree of induced fit . In a series of sEH inhibitors, cycloheptane-containing ureas demonstrated IC₅₀ values within 2-fold of the most potent bicyclic analogs, while cyclohexane analogs were up to 10-fold less potent, highlighting the critical role of ring size in achieving optimal activity [2].

Ring size & potency
Class-level inference
Cycloheptane urea IC₅₀ within 2× of lead; cyclohexane analog up to 10× higher
Reported class-level potency context; ring size may influence enzyme inhibition
sEH assay; verify for target of interest
Conformational Analysis Molecular Modeling Lead Optimization

Sourcing Purity and Lead Time Differentiation

Commercial sourcing of (4-Aminobutoxy)cycloheptane from major building block suppliers such as Enamine LLC offers a typical purity specification of 95% (HPLC) with a quoted lead time of 2-3 weeks for non-stocked quantities [1]. In contrast, many custom-synthesized cycloheptyl ether analogs have lower initial purity (often 90% or less) and longer lead times (4-6 weeks) due to the lack of established synthetic routes . This difference in commercial availability and quality assurance directly impacts project timelines and reproducibility.

Sourcing purity
Data to verify
95% (HPLC) typical; lead time 2–3 weeks vs. custom analogs ≤90%, 4–6 weeks
Reported vendor specification; may reduce experimental variability
Supplier data; verify lot-specific COA
Chemical Sourcing Supply Chain Quality Control

(4-Aminobutoxy)cycloheptane Optimal Use Cases


Hydrophobic Enzyme Binding Pocket Lead Optimization

Given its 0.6–1.0 log unit higher ClogP compared to smaller cycloalkyl ethers, (4-Aminobutoxy)cycloheptane is the preferred scaffold for exploring lipophilic interactions in deep, hydrophobic enzyme active sites (e.g., cytochrome P450s, nuclear receptors, or GPCRs) where enhanced membrane permeability and target engagement are critical . Its use can accelerate SAR studies where increased lipophilicity is a desired property.

Conformationally Constrained Bioisosteres for CNS Penetration

The unique 'pseudo-constrained' conformational profile of the cycloheptane ring makes (4-Aminobutoxy)cycloheptane an ideal candidate for generating bioisosteres of flexible alkyl chains in CNS drug discovery programs [1]. The 4- to 10-fold theoretical increase in partition coefficient over smaller rings supports its exploration as a molecular scaffold for improving blood-brain barrier penetration while maintaining a degree of conformational adaptability necessary for binding to CNS targets .

High-Throughput Library Synthesis Acceleration

For high-throughput medicinal chemistry groups, the commercial availability of (4-Aminobutoxy)cycloheptane at 95% purity with a 2-3 week lead time from established suppliers like Enamine LLC reduces the overhead associated with custom synthesis of cycloheptyl-containing building blocks [2]. This allows for faster parallel synthesis of focused compound libraries, directly accelerating the hit-to-lead and lead optimization phases .

Application
Selection Property
Validation Focus
Hydrophobic binding pocket SAR studies
Lipophilicity advantage (ClogP context)
Lipophilicity-dependent target engagement review
CNS penetration-focused SAR exploration
Pseudo-constrained conformational profile
CNS penetration context review
Library synthesis workflow acceleration
Commercial purity and lead time
Lot consistency and timeline review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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